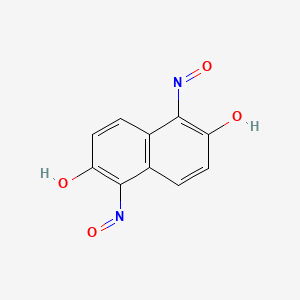
(3-Ethoxy-3-oxopropyl)(triphenyl)phosphanium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Ethoxy-3-oxopropyl)(triphenyl)phosphanium perchlorate is a chemical compound that belongs to the class of phosphonium salts. These compounds are characterized by the presence of a positively charged phosphorus atom bonded to three phenyl groups and one ethoxy-oxopropyl group. The perchlorate anion (ClO₄⁻) balances the positive charge on the phosphorus atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxy-3-oxopropyl)(triphenyl)phosphanium perchlorate typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 3-ethoxy-3-oxopropyl bromide in the presence of a base such as sodium carbonate. The reaction proceeds as follows:
Ph3P+BrCH2COOEt→Ph3P+CH2COOEtBr−
The resulting phosphonium bromide can then be converted to the perchlorate salt by treatment with perchloric acid:
Ph3P+CH2COOEtBr−+HClO4→Ph3P+CH2COOEtClO4−+HBr
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(3-Ethoxy-3-oxopropyl)(triphenyl)phosphanium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenylphosphine oxide and other oxidation products.
Reduction: Reduction reactions can convert the phosphonium salt back to triphenylphosphine.
Substitution: The ethoxy-oxopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Triphenylphosphine oxide and ethyl acetate.
Reduction: Triphenylphosphine and ethanol.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (3-Ethoxy-3-oxopropyl)(triphenyl)phosphanium perchlorate is used as a reagent in organic synthesis. It can act as a phase-transfer catalyst and is involved in the synthesis of various organic compounds.
Biology
In biological research, this compound is used to study the effects of phosphonium salts on cellular processes. It can be used to investigate the transport of ions across cell membranes and the interaction of phosphonium salts with biological macromolecules.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It has been studied for its antimicrobial and anticancer properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a catalyst in various chemical processes.
作用機序
The mechanism of action of (3-Ethoxy-3-oxopropyl)(triphenyl)phosphanium perchlorate involves its interaction with cellular components. The positively charged phosphonium group allows the compound to interact with negatively charged cell membranes, facilitating its entry into cells. Once inside the cell, it can interact with various molecular targets, including enzymes and nucleic acids, affecting cellular processes such as metabolism and gene expression.
類似化合物との比較
Similar Compounds
- (3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide
- (3-Carboxypropyl)triphenylphosphonium bromide
- Triphenylphosphine oxide
Uniqueness
(3-Ethoxy-3-oxopropyl)(triphenyl)phosphanium perchlorate is unique due to its specific ethoxy-oxopropyl group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique advantages in terms of solubility, stability, and reactivity, making it valuable in various scientific and industrial applications.
特性
CAS番号 |
113939-76-7 |
|---|---|
分子式 |
C23H24ClO6P |
分子量 |
462.9 g/mol |
IUPAC名 |
(3-ethoxy-3-oxopropyl)-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C23H24O2P.ClHO4/c1-2-25-23(24)18-19-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;2-1(3,4)5/h3-17H,2,18-19H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
UVZRMMHYGWFMHD-UHFFFAOYSA-M |
正規SMILES |
CCOC(=O)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(Naphthalen-1-yl)ethenyl]-2H-1-benzopyran-2-one](/img/structure/B14290575.png)


![N-{3-Oxo-3-[(propan-2-yl)amino]propyl}pyridine-3-carboxamide](/img/structure/B14290590.png)
![2-[(Pyridin-4-yl)methyl]-3,4,5,6,7,8-hexahydrophenanthren-1(2H)-one](/img/structure/B14290596.png)

![1-[4-(Dimethylamino)phenyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14290613.png)


![Silane, [(1-cyclohexylethenyl)oxy]trimethyl-](/img/structure/B14290629.png)
![8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one](/img/structure/B14290635.png)



